N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide
Overview
Description
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxazole ring, a nitrobenzamide group, and a thiourea linkage, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with 2-methylbenzoic acid under acidic conditions to form the benzoxazole ring.
Introduction of the Nitro Group: Nitration of the benzoxazole derivative is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of the Thiourea Linkage: The final step involves the reaction of the nitrobenzoxazole derivative with thiourea in the presence of a suitable base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.
Hydrolysis: The thiourea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Halogenated derivatives of the benzoxazole ring.
Hydrolysis: Amine and isothiocyanate derivatives.
Scientific Research Applications
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring, which can exhibit fluorescence under certain conditions.
Medicine: Explored for its potential as an antimicrobial and anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer activity could involve the induction of apoptosis in cancer cells through the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide
- N-(2-methylphenyl)-3-nitrobenzamide
- N-(3-methylphenyl)-3-nitrobenzamide
Uniqueness
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c1-13-5-2-3-8-17(13)21-24-18-12-15(9-10-19(18)30-21)23-22(31)25-20(27)14-6-4-7-16(11-14)26(28)29/h2-12H,1H3,(H2,23,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZAREVEHOSMDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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